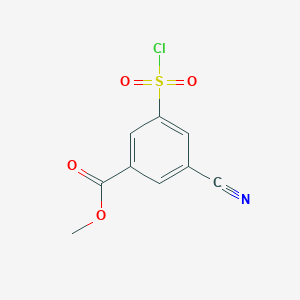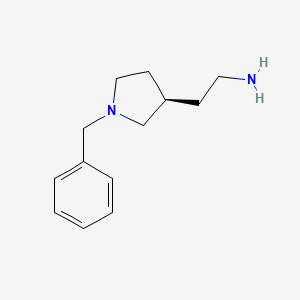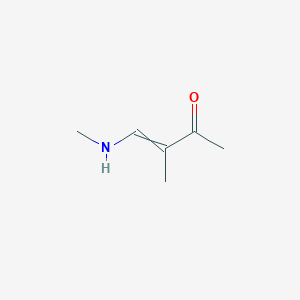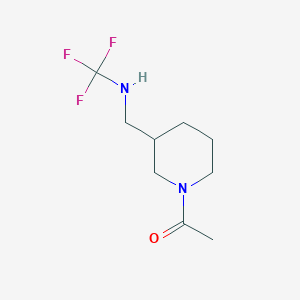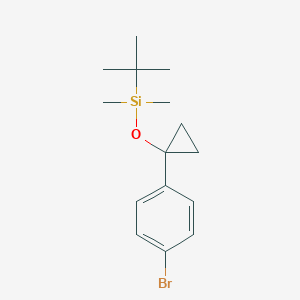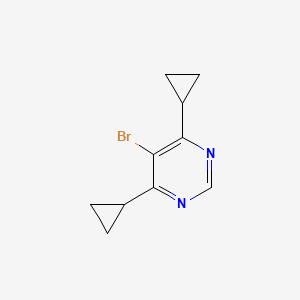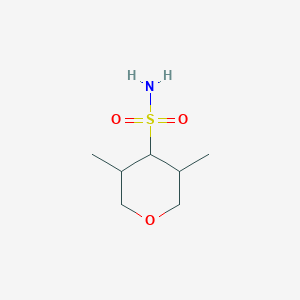
2-((3-(carboxymethyl)-2(3H)-benzothiazolylidene)methyl)-1-ethylquinolinium, inner salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3-(carboxymethyl)-2(3H)-benzothiazolylidene)methyl)-1-ethylquinolinium, inner salt is a complex organic compound that belongs to the class of benzothiazolylidene derivatives. These compounds are known for their diverse applications in various fields such as chemistry, biology, and medicine due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(carboxymethyl)-2(3H)-benzothiazolylidene)methyl)-1-ethylquinolinium, inner salt typically involves a multi-step process. The starting materials are usually benzothiazole derivatives and quinoline derivatives. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield quinolinium derivatives, while substitution reactions may produce a variety of substituted benzothiazolylidene compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations.
Biology
In biological research, it may be used as a fluorescent probe or a marker due to its potential fluorescence properties.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry
In industry, it may be used in the production of dyes, pigments, or other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-((3-(carboxymethyl)-2(3H)-benzothiazolylidene)methyl)-1-ethylquinolinium, inner salt involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparación Con Compuestos Similares
Similar Compounds
Benzothiazolylidene derivatives: These compounds share a similar core structure and have comparable chemical properties.
Quinolinium derivatives: These compounds also share structural similarities and may exhibit similar reactivity.
Uniqueness
What sets 2-((3-(carboxymethyl)-2(3H)-benzothiazolylidene)methyl)-1-ethylquinolinium, inner salt apart is its unique combination of benzothiazolylidene and quinolinium moieties, which may confer distinct chemical and biological properties not found in other similar compounds.
Propiedades
Número CAS |
53288-83-8 |
|---|---|
Fórmula molecular |
C21H18N2O2S |
Peso molecular |
362.4 g/mol |
Nombre IUPAC |
2-[2-[(1-ethylquinolin-1-ium-2-yl)methylidene]-1,3-benzothiazol-3-yl]acetate |
InChI |
InChI=1S/C21H18N2O2S/c1-2-22-16(12-11-15-7-3-4-8-17(15)22)13-20-23(14-21(24)25)18-9-5-6-10-19(18)26-20/h3-13H,2,14H2,1H3 |
Clave InChI |
ZDKFHCYNZYQJRJ-UHFFFAOYSA-N |
SMILES canónico |
CC[N+]1=C(C=CC2=CC=CC=C21)C=C3N(C4=CC=CC=C4S3)CC(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


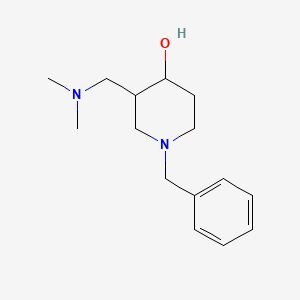


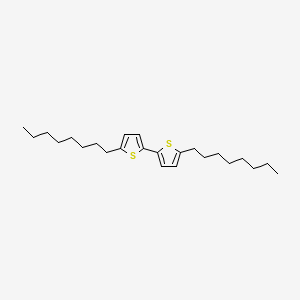
![Tert-butyl 7-hydroxy-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B13971541.png)
